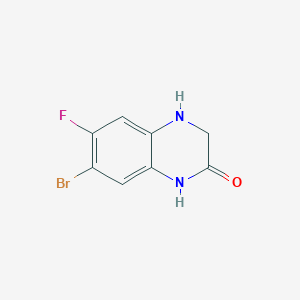
7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one
描述
7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C8H6BrFN2O and its molecular weight is 245.051. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, recognized for its diverse biological activities. The presence of bromine and fluorine atoms in its structure may enhance its chemical properties and biological activity. This article delves into the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H6BrFN2O, with a molecular weight of 245.05 g/mol. The unique halogenation at positions 7 and 6 contributes to its distinct reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H6BrFN2O |
| Molecular Weight | 245.05 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. Studies have shown efficacy against various bacterial strains, highlighting its potential as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for anticancer properties. It is believed to exert its effects through several mechanisms:
- Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Receptor Functions : The compound could interact with receptors that regulate cell growth and apoptosis.
A notable study demonstrated that derivatives of quinoxaline compounds exhibited potent activity against Hepatitis C Virus (HCV) through dual mechanisms involving direct antiviral action and modulation of host cell responses .
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
- Receptor Binding : It may bind to receptors that play roles in cell signaling pathways, leading to altered cellular responses.
Case Studies
Several studies have focused on the biological activities of quinoxaline derivatives similar to this compound:
- Antiviral Activity : A study evaluated a related compound's effectiveness against HIV, reporting an IC50 value that indicates significant antiviral potency .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential use in cancer therapy .
科学研究应用
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacterial strains and fungi. The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of specific enzymes essential for microbial survival.
Anticancer Activity
The compound has shown promise in anticancer research, with studies demonstrating its ability to inhibit cancer cell proliferation. It is believed that this compound interacts with molecular targets involved in cell cycle regulation and apoptosis pathways. For instance, it has been observed to modulate the activity of kinases involved in cancer progression .
Structure-Activity Relationship Studies
A comprehensive structure-activity relationship (SAR) analysis has been conducted to explore the biological activity of this compound and its derivatives. Variations in substituents at different positions on the quinoxaline ring have been linked to changes in potency against specific cancer cell lines and microbial strains .
Agrochemicals
The unique properties of this compound make it a candidate for development as an agrochemical. Its potential applications include:
- Herbicides : The compound's ability to inhibit specific biochemical pathways in plants can be harnessed for developing effective herbicides.
- Pesticides : Its antimicrobial properties can be utilized to create pesticides that target plant pathogens while being less harmful to beneficial organisms.
Materials Science
In materials science, this compound has been explored for its electronic properties. The presence of halogen atoms can enhance the electronic characteristics of materials, making them suitable for applications in organic electronics and photonic devices.
Case Studies and Research Findings
Several studies have documented the biological activities and applications of this compound:
属性
IUPAC Name |
7-bromo-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2O/c9-4-1-7-6(2-5(4)10)11-3-8(13)12-7/h1-2,11H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGUPAALYBFJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2N1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














